(E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide, also known as compound 1, is a novel small molecule that has shown promising results in scientific research. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1 involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by this compound 1 leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. Compound 1 has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and regulate gene expression. In addition, this compound 1 has been shown to have anti-angiogenic activity, which may contribute to its potential use in cancer therapy. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1 is its ability to inhibit multiple targets, making it a potential candidate for the treatment of various diseases. However, one limitation of this compound 1 is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the optimal dosage and administration route for this compound 1.
Future Directions
There are several future directions for the study of (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer and inflammatory diseases. Another direction is to study its effects on other signaling pathways and enzymes, which may lead to the discovery of new targets for drug development. Furthermore, the development of more efficient synthesis methods and formulations may improve the bioavailability and efficacy of this compound 1.
Synthesis Methods
The synthesis of (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1 has been achieved using different methods, including the Hantzsch reaction and the Suzuki-Miyaura coupling. The Hantzsch reaction involves the condensation of 4-(N-benzyl-N-methylsulfamoyl)aniline with furan-2-carbaldehyde and ethyl acetoacetate, followed by cyclization with ammonium acetate to yield this compound 1. The Suzuki-Miyaura coupling involves the reaction of 4-(N-benzyl-N-methylsulfamoyl)iodobenzene with furan-2-boronic acid, catalyzed by palladium, to form this compound 1.
Scientific Research Applications
Compound 1 has been studied extensively for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer and inflammation. In a study conducted on human lung cancer cells, (E)-N-(4-(N-benzyl-N-methylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide 1 was found to inhibit cell proliferation and induce apoptosis, making it a potential candidate for cancer therapy. In another study, this compound 1 was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, suggesting its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
(E)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-23(16-17-6-3-2-4-7-17)28(25,26)20-12-9-18(10-13-20)22-21(24)14-11-19-8-5-15-27-19/h2-15H,16H2,1H3,(H,22,24)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWWSDBBSLLDGH-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.